molecular formula C18H21Cl2N3O2S B253648 N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide

货号 B253648
分子量: 414.3 g/mol
InChI 键: OKFVXQRKCGKUSF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide, also known as TAK-659, is a small-molecule kinase inhibitor that has attracted significant attention in the scientific community due to its potential therapeutic applications. The compound has been shown to inhibit several important kinases involved in the pathogenesis of various diseases, including cancer and autoimmune disorders.

作用机制

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide is a selective inhibitor of BTK, which plays a critical role in B-cell receptor signaling. BTK is a cytoplasmic tyrosine kinase that is activated upon engagement of the B-cell receptor by antigen. This leads to downstream signaling events that ultimately result in B-cell activation, proliferation, and survival. Inhibition of BTK by N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide blocks these signaling events, leading to decreased B-cell activation, proliferation, and survival. This mechanism of action is particularly relevant in B-cell malignancies, where dysregulated B-cell receptor signaling is a key driver of disease progression.
Biochemical and Physiological Effects:
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has been shown to have potent biochemical and physiological effects in preclinical studies. In addition to its inhibitory effects on BTK, N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide also inhibits other kinases involved in B-cell receptor signaling, including AKT and ERK. This leads to downstream effects such as decreased expression of anti-apoptotic proteins and increased apoptosis in B-cell malignancies. N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has also been shown to have immunomodulatory effects, including inhibition of cytokine production and T-cell proliferation.

实验室实验的优点和局限性

One of the main advantages of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide for lab experiments is its selectivity for BTK and other kinases involved in B-cell receptor signaling. This allows for more precise targeting of these pathways, which is particularly important in the study of B-cell malignancies. N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide also has good pharmacokinetic properties, with a half-life of around 8 hours in humans. However, one limitation of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide is its relatively low solubility, which can make it difficult to formulate for in vivo studies.

未来方向

There are several future directions for research on N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide. One area of interest is in the development of combination therapies with other targeted agents or chemotherapy drugs. N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has been shown to have synergistic effects with other agents such as venetoclax and rituximab in preclinical studies. Another area of interest is in the development of biomarkers for response to N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide. Currently, there are no established biomarkers for response to BTK inhibitors, which can make it difficult to predict which patients will benefit from treatment. Finally, there is interest in the development of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide for the treatment of other diseases beyond B-cell malignancies, such as autoimmune disorders and inflammatory diseases.

合成方法

The synthesis of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the reaction of 2,4-dichlorobenzylamine with thiourea to form 5-(2,4-dichlorobenzyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 2-(2,6-dimethylmorpholin-4-yl)acetic acid to form the final product, N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide. The overall yield of the synthesis is around 30%, and the purity of the compound is typically above 95%.

科学研究应用

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has been shown to selectively inhibit BTK (Bruton's tyrosine kinase), a key kinase involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies. In preclinical studies, N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has demonstrated potent antitumor activity against B-cell malignancies, both as a single agent and in combination with other therapies.

属性

产品名称

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide

分子式

C18H21Cl2N3O2S

分子量

414.3 g/mol

IUPAC 名称

N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide

InChI

InChI=1S/C18H21Cl2N3O2S/c1-11-8-23(9-12(2)25-11)10-17(24)22-18-21-7-15(26-18)5-13-3-4-14(19)6-16(13)20/h3-4,6-7,11-12H,5,8-10H2,1-2H3,(H,21,22,24)

InChI 键

OKFVXQRKCGKUSF-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)CC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl

规范 SMILES

CC1CN(CC(O1)C)CC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。